

An In-depth Technical Guide to Lead Iodate: Properties, Safety, and Handling

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Compound of Interest

Compound Name: Lead iodate

Cat. No.: B3422459

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **lead iodate** ($\text{Pb}(\text{IO}_3)_2$), a compound of interest in various chemical and research applications. This document outlines its chemical and physical properties, detailed safety and toxicological data, a hypothetical experimental protocol for its quantitative analysis, and visual representations of its toxicological pathway and safe handling procedures. The information is intended for professionals in research and development who may work with or encounter this substance.

Chemical and Physical Properties of Lead Iodate

Lead iodate is an inorganic salt with the chemical formula $\text{Pb}(\text{IO}_3)_2$. It is a white, crystalline solid that is sparingly soluble in water. The following table summarizes its key quantitative properties.

Property	Value	Reference
CAS Number	25659-31-8	[1]
Molecular Formula	Pb(IO ₃) ₂	[2]
Molar Mass	557.01 g/mol	[2]
Appearance	White crystalline powder	[3][4][5]
Density	6.5 g/cm ³	[2][5]
Melting Point	300 °C (572 °F; 573 K) (decomposes)	[2][5]
Water Solubility	0.0254 g/L at 25°C	[5]
Solubility Product (Ksp)	3.69×10^{-13}	[2]

Safety and Toxicological Data

Lead iodate is a hazardous substance that requires careful handling. As a lead compound, its toxicity is of significant concern. It is classified as an oxidizer and is harmful if swallowed or inhaled. Furthermore, it is suspected of causing cancer, damaging fertility or the unborn child, and causing damage to organs through prolonged or repeated exposure.[1][3][4][6][7] It is also very toxic to aquatic life with long-lasting effects.[1][6][8]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for **lead iodate**:

Hazard Class	Category	Hazard Statement
Oxidizing solids	Category 2	H272: May intensify fire; oxidizer
Acute toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Carcinogenicity	Category 1B	H350: May cause cancer
Reproductive toxicity	Category 1A	H360: May damage fertility or the unborn child
Specific target organ toxicity, repeated exposure	Category 2	H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the aquatic environment, acute hazard	Category 1	H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazard	Category 1	H410: Very toxic to aquatic life with long lasting effects

Data compiled from multiple sources.[\[1\]](#)[\[6\]](#)[\[8\]](#)

Toxicological Summary

The primary toxicological concern with **lead iodate** stems from the presence of lead. Lead is a systemic toxicant that can affect multiple organ systems. The table below summarizes key toxicological information.

Toxicological Endpoint	Effect	Reference
Neurotoxicity	Interferes with synaptogenesis, neurotransmitter release, and calcium-dependent signaling pathways.[9][10] Can lead to cognitive and behavioral impairments, particularly in children.[9]	[9][10]
Hematotoxicity	Disrupts heme synthesis by inhibiting key enzymes, leading to anemia.	[9]
Nephrotoxicity	Can cause kidney damage with chronic exposure.	[3]
Reproductive Toxicity	May damage fertility and the unborn child.[1][3][6][8]	[1][3][6][8]
Carcinogenicity	Classified as a probable or reasonably anticipated human carcinogen.[3]	[3]

Experimental Protocol: Volumetric Determination of Lead as Lead Iodate

The following is a hypothetical, detailed experimental protocol for the quantitative determination of lead in a sample by precipitation as **lead iodate**, followed by titration. This method is a classic analytical technique.

Objective: To determine the concentration of lead(II) ions in an aqueous solution.

Materials:

- Lead(II) nitrate solution of unknown concentration
- Standardized potassium iodate (KIO_3) solution (e.g., 0.1 M)

- Nitric acid (HNO_3), dilute (e.g., 1 M)
- Potassium iodide (KI)
- Standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (e.g., 0.1 M)
- Starch indicator solution
- Deionized water
- Burettes, pipettes, beakers, Erlenmeyer flasks, volumetric flasks, analytical balance, filtration apparatus

Procedure:

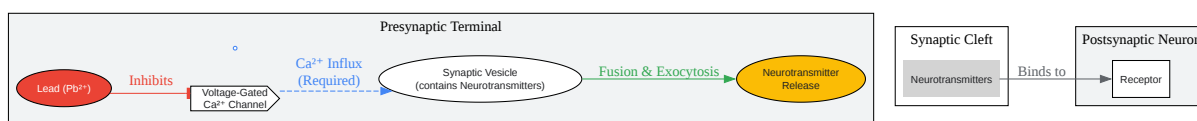
- Sample Preparation:
 1. Pipette a known volume (e.g., 25.00 mL) of the lead(II) nitrate solution into a 250 mL beaker.
 2. Acidify the solution by adding a few drops of dilute nitric acid.
- Precipitation of **Lead Iodate**:
 1. Heat the solution to about 60-70°C.
 2. Slowly, and with constant stirring, add a known excess of the standardized potassium iodate solution to precipitate the lead as lead(II) iodate ($\text{Pb}(\text{IO}_3)_2$).
 3. Allow the mixture to cool to room temperature and then let the precipitate settle.
- Isolation and Washing of the Precipitate:
 1. Filter the precipitate through a pre-weighed sintered glass crucible.
 2. Wash the precipitate with small portions of a saturated solution of **lead iodate** in water to remove any excess potassium iodate, and then with a small amount of cold deionized water.

3. Dry the precipitate in an oven at 110°C to a constant weight.
- Iodometric Titration of Excess Iodate:
 1. Combine the filtrate and washings from step 3.3 into a volumetric flask and dilute to a known volume.
 2. Take a known aliquot of this solution and transfer it to an Erlenmeyer flask.
 3. Add an excess of solid potassium iodide (KI) to the flask. The excess iodate from the precipitation step will react with the iodide to form iodine (I₂). $\text{IO}_3^- + 5\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}_2 + 3\text{H}_2\text{O}$
 4. Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow. $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$
 5. Add a few drops of starch indicator solution. The solution should turn a deep blue-black.
 6. Continue the titration with sodium thiosulfate until the blue color disappears.
 - Calculations:
 1. Calculate the moles of excess potassium iodate from the titration results.
 2. Calculate the initial moles of potassium iodate added.
 3. The difference between the initial and excess moles of iodate gives the moles of iodate that reacted with the lead.
 4. From the stoichiometry of the precipitation reaction ($\text{Pb}^{2+} + 2\text{IO}_3^- \rightarrow \text{Pb}(\text{IO}_3)_2$), calculate the moles of lead in the original sample.
 5. Calculate the concentration of lead in the original solution.

Visualizations

Signaling Pathway of Lead Neurotoxicity

Lead exerts its neurotoxic effects primarily by interfering with calcium-dependent processes within neurons. The following diagram illustrates a simplified signaling pathway affected by lead, leading to impaired neurotransmitter release.

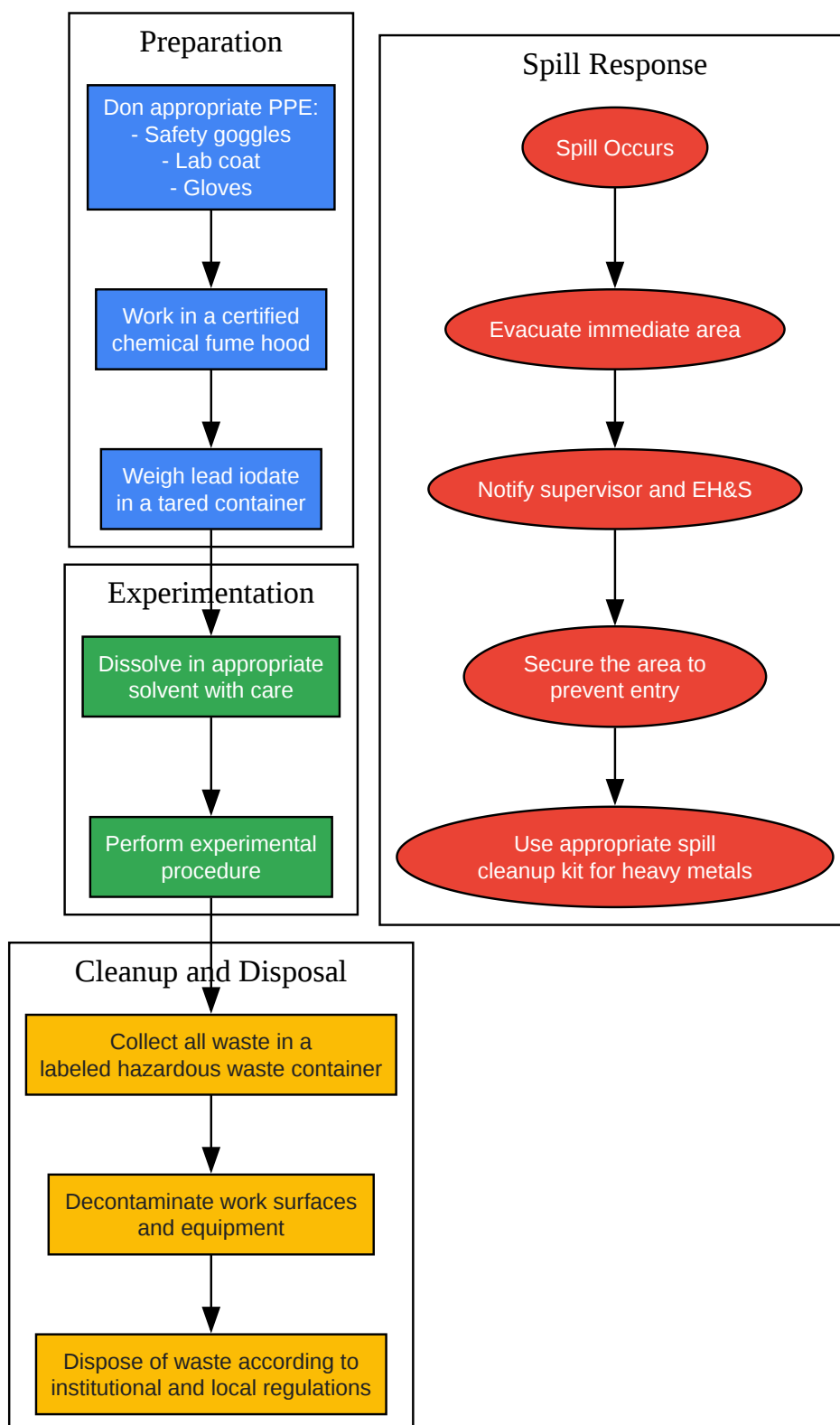


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Caption: Simplified pathway of lead-induced neurotoxicity via inhibition of calcium channels.

Experimental Workflow for Lead Iodate Handling and Spill Response

Safe handling of **lead iodate** is paramount. The following diagram outlines the logical workflow for its use in a laboratory setting, including spill response procedures.



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Caption: Workflow for safe handling and spill response for **lead iodate**.

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